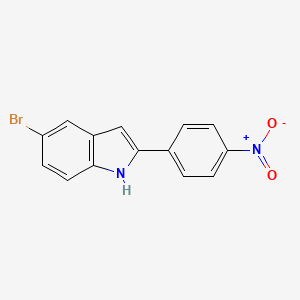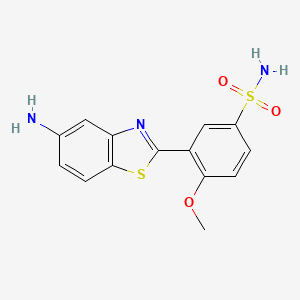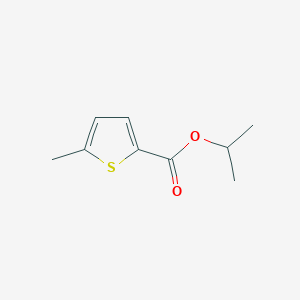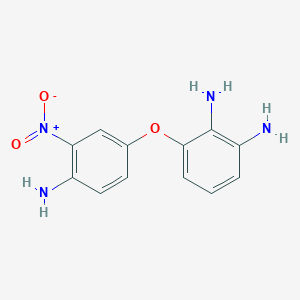
3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine is an aromatic compound characterized by the presence of amino and nitro functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine typically involves a multi-step process. One common method starts with the nitration of 4-aminophenol to introduce the nitro group. This is followed by a nucleophilic aromatic substitution reaction with 1,2-diaminobenzene. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 3-(4-Amino-3-aminophenoxy)benzene-1,2-diamine.
Substitution: Halogenated derivatives or alkylated products.
Aplicaciones Científicas De Investigación
3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The amino and nitro groups play a crucial role in binding to these targets, influencing their activity. The compound can act as an inhibitor or activator, depending on the specific pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene: Similar in structure but lacks the nitro group.
1,2-Bis(2’-aminophenoxy)benzene: Contains two amino groups but no nitro group.
Uniqueness
3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine is unique due to the presence of both amino and nitro groups on the benzene ring.
Propiedades
Fórmula molecular |
C12H12N4O3 |
|---|---|
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
3-(4-amino-3-nitrophenoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C12H12N4O3/c13-8-5-4-7(6-10(8)16(17)18)19-11-3-1-2-9(14)12(11)15/h1-6H,13-15H2 |
Clave InChI |
VYPNIDDPTYSYLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OC2=CC(=C(C=C2)N)[N+](=O)[O-])N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



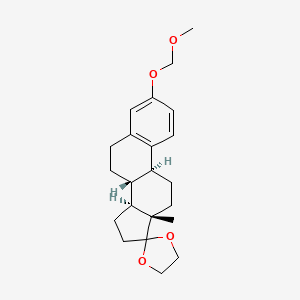
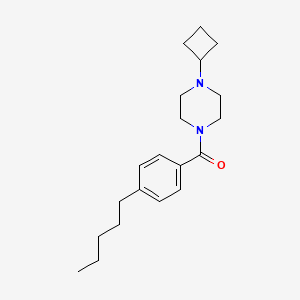

![(R)-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine](/img/structure/B13865214.png)
![1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine](/img/structure/B13865220.png)
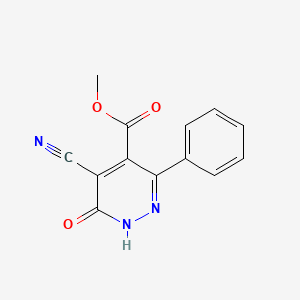
![N-[4-(6-aminopyridin-2-yl)sulfanylphenyl]acetamide](/img/structure/B13865223.png)
![(1S,2R,3R,5R,11R,12S,16S)-2,3,5,16-tetramethyl-9-methylidene-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-ene-6,15-dione](/img/structure/B13865237.png)
